1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and biological research. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a 2,5-dimethoxyphenyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of cyclopentylamine with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-Cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives such as:
1-Cyclopentyl-3-phenyl-2-thiourea: Similar structure but with a phenyl group instead of a 2,5-dimethoxyphenyl group.
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: Contains a phenoxyphenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-13(18-2)12(9-11)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSRRAJWMZLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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